

# Avadomide Hydrochloride: A Technical Guide to Discovery and Development

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#### Introduction

Avadomide (CC-122), a novel, orally active small molecule, represents a significant advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), **avadomide hydrochloride** is a non-phthalimide analog of thalidomide designed for greater potency and a distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a promising agent for various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of **avadomide hydrochloride**.

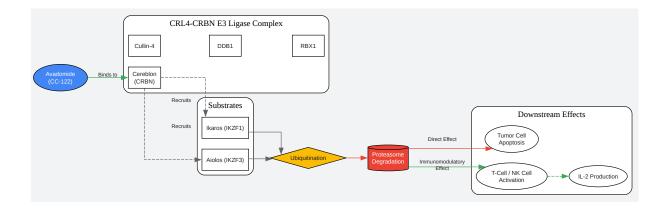
# **Core Discovery and Mechanism of Action**

Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5] Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a conformational change in CRBN that promotes the recruitment of novel protein substrates for ubiquitination and subsequent proteasomal degradation.[4][5]

The primary neosubstrates targeted by the avadomide-CRL4^CRBN^ complex are the hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8] The degradation of Ikaros and Aiolos leads to two key downstream effects:



- Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse
  Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and
  decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated
  activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes
  of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which
  shows preferential activity in the ABC subtype.[3][7]
- Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation, augmenting the body's anti-tumor immune response.[3][6][8]



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Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.



# **Preclinical and Clinical Development**

**Avadomide hydrochloride**'s development has progressed through rigorous preclinical and clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

### **Pharmacokinetics**

The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

Formulation	Dose	Cmax (ng/mL)	AUC∞ (h·μg/L)	T½ (hours)
Avadomide HCI	3 mg	61.92	666.34	9.28
Formulated Capsule	3 mg	83.96	774.86	8.39

Data from the CC-122-ST-001 study.[3]

# **Phase I Clinical Development**

The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and multiple myeloma.[4][10]

Experimental Protocol: Phase I Dose-Escalation (NCT01421524)

- Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily in continuous 28-day cycles.[10]
- Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose
   (NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[4][10]



- Patient Eligibility: Patients aged ≥18 years with histologically confirmed advanced malignancies unresponsive to standard therapies, adequate organ function, and an ECOG performance status of ≤2 were eligible.[3]
- Assessments: Safety was assessed by monitoring treatment-emergent adverse events
   (TEAEs). Tumor assessments were performed at screening and during even-numbered
   cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in
   peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase I Studies

The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

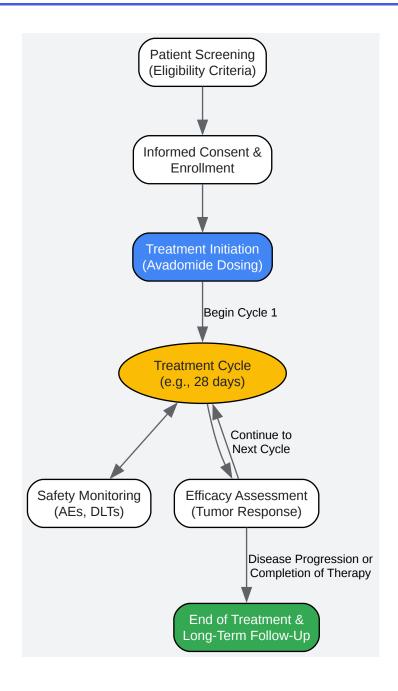
Table 2: Key Safety and Efficacy from Phase I (NCT01421524)

Parameter	Result
MTD	3.0 mg daily
NTD	3.5 mg daily
Common TEAEs (≥15%)	Fatigue, Neutropenia, Diarrhea[10]
Grade ≥3 TEAEs	Occurred in 41% of patients[10]

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10]

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved the drug's tolerability.[3][7][11]





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Caption: A simplified workflow for a Phase I clinical trial.

# **Pharmacodynamic Analysis**

Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10]



This degradation of target proteins serves as a robust biomarker for avadomide's biological activity.[5]

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

Cell Type	Biomarker	Median Reduction from Predose
CD19+ B Cells	Aiolos	59%
CD3+ T Cells	Aiolos	45%

Data from analysis of peripheral blood samples 5 hours post-dose.[3]

#### Phase Ib/II Combination Studies

Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419). [7][12]

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)

- Study Design: A multi-center, open-label, dose-expansion study.[7]
- Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[7]
- Primary Endpoints: Safety and tolerability of the combination.
- Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated promising preliminary antitumor activity.[7][12] This supported the continued development of avadomide in combination regimens. As of late 2024, **avadomide hydrochloride** is in Phase II clinical development for DLBCL.[1]





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Caption: The typical drug discovery and development pipeline.

## Conclusion

Avadomide hydrochloride is a potent, second-generation CELMoD that leverages the targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory effects. Its discovery and development have been guided by a strong understanding of its molecular mechanism, with pharmacodynamic markers confirming target engagement in early clinical trials. Phase I studies established a manageable safety profile and recommended dose, while later-phase trials are exploring its efficacy in combination therapies for hematologic malignancies. Avadomide stands as a prime example of the potential of induced protein degradation as a therapeutic strategy in oncology.

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# References

- 1. Avadomide hydrochloride by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Avadomide Wikipedia [en.wikipedia.org]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]







- 7. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avadomide | C14H14N4O3 | CID 24967599 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
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